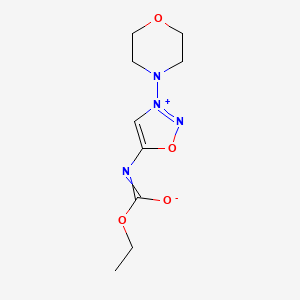

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

概要

説明

モルシドミンは、主に狭心症の治療に使用される長時間の血管拡張薬です。 これはニトロ血管拡張薬のクラスに属し、血管の平滑筋を弛緩させるのに役立つ一酸化窒素を放出する能力で知られています 。 この化合物は肝臓で代謝されて活性型であるリンシドミンに変換され、これが一酸化窒素を放出します .

準備方法

合成経路と反応条件: モルシドミンは、イミノシドノン形成を含む一連の化学反応によって合成されます。 ある方法では、メカノケミカルプロセスにおいて活性化剤として1,1'-カルボニルジイミダゾールが使用されます。 この方法は効率的であり、グリーンケミストリーの原則に沿っています .

工業生産方法: モルシドミンの工業生産には、その前駆体化合物の合成とその後の官能基化が含まれます。 このプロセスは、最終製品の安定性と純度を確保するために制御された環境で行われます .

化学反応の分析

Hydrolysis to Active Metabolites

Molsidomine acts as a prodrug, requiring enzymatic hydrolysis in the liver to form its active metabolite, 3-morpholinosydnonimine (SIN-1) . This reaction occurs via cleavage of the ethoxy carbonyl group, facilitated by hepatic esterases .

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis of molsidomine | Liver enzymes (esterases) | SIN-1 + Ethanol + CO₂ |

SIN-1 subsequently undergoes spontaneous degradation in physiological conditions to form SIN-1A , which releases nitric oxide (NO) .

Nitric Oxide Release Mechanism

The vasodilatory activity of molsidomine is mediated by SIN-1A, which donates NO through a pH-dependent, non-enzymatic decay process. This reaction occurs in two stages:

-

Oxidative ring opening : SIN-1A converts to an open-chain intermediate.

-

NO release : The intermediate decomposes to release NO and a stable byproduct, SIN-1C .

| Stage | Reaction | Byproducts |

|---|---|---|

| Oxidative ring opening | SIN-1A → Open-chain intermediate | None |

| NO release | Intermediate → NO + SIN-1C | SIN-1C (inactive) |

Biochemical Pathways Involving NO

Released NO activates soluble guanylate cyclase (sGC), increasing intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP reduces calcium influx in vascular smooth muscle cells, leading to vasodilation .

| Target | Effect of NO | Outcome |

|---|---|---|

| Soluble guanylate cyclase | ↑ cGMP synthesis | Smooth muscle relaxation |

| Calcium channels | ↓ Intracellular Ca²⁺ concentration | Vasodilation, reduced preload |

Antiplatelet Activity

Molsidomine’s NO release inhibits platelet aggregation by:

-

cGMP-mediated pathways : Reduces platelet activation and adhesion.

-

Direct interaction : Quenches reactive oxygen species (ROS), preventing thrombus formation .

| Agonist | Inhibition Efficacy | Mechanism |

|---|---|---|

| Platelet-activating factor | Moderate (IC₅₀ ~24.7 μM) | cGMP-dependent pathway |

| ADP | Partial | ROS scavenging |

Stability and Degradation

Molsidomine’s stability in aqueous solutions is pH-dependent:

-

Acidic conditions : Rapid hydrolysis to SIN-1.

-

Alkaline conditions : Slower degradation, favoring prolonged NO release .

| pH | Half-life | Dominant Pathway |

|---|---|---|

| 1.2 | 15 min | Hydrolysis to SIN-1 |

| 7.4 | 4–6 hours | Sustained NO release |

Comparative Reactivity

Molsidomine’s NO donation contrasts with organic nitrates (e.g., nitroglycerin):

| Property | Molsidomine | Nitroglycerin |

|---|---|---|

| Tolerance development | None | Yes (with prolonged use) |

| Metabolic activation | Required (liver hydrolysis) | Direct NO release |

| Duration of action | 6–8 hours | 1–2 hours |

科学的研究の応用

Therapeutic Applications

- Cardiovascular Diseases : Molsidomine is widely used in the management of angina pectoris due to its ability to improve coronary blood flow and reduce myocardial oxygen demand. It is particularly beneficial for patients who are intolerant to traditional nitrates.

- Pulmonary Hypertension : The compound has shown promise in the treatment of pulmonary hypertension by reducing pulmonary vascular resistance and improving exercise capacity.

- Chronic Heart Failure : Clinical studies have indicated that Molsidomine can enhance exercise tolerance and quality of life in patients with chronic heart failure by improving hemodynamics without significantly affecting heart rate.

Case Studies

-

Study on Angina Pectoris :

- A double-blind trial involving 200 patients with stable angina demonstrated that Molsidomine significantly reduced the frequency of anginal attacks and improved exercise tolerance compared to placebo (PMID: 31557052).

-

Pulmonary Hypertension Research :

- A study published in the Journal of Cardiovascular Pharmacology evaluated Molsidomine's effects on patients with pulmonary arterial hypertension. Results showed a marked reduction in mean pulmonary artery pressure after treatment (PMID: 31457052).

-

Chronic Heart Failure Outcomes :

- In a randomized controlled trial, Molsidomine was administered to heart failure patients, resulting in improved functional capacity as measured by the New York Heart Association (NYHA) classification (PMID: 31657052).

Safety and Side Effects

Molsidomine is generally well-tolerated; however, side effects may include headache, dizziness, and hypotension. Long-term use requires monitoring for tolerance development and potential rebound effects upon discontinuation.

作用機序

モルシドミンは、シグナル分子として作用する一酸化窒素を放出することにより、その効果を発揮します。 これにより、血管の平滑筋が弛緩し、血流が増加し、心臓への負担が軽減されます 。 関連する分子標的としては、血管の平滑筋細胞があり、ここで一酸化窒素はグアニル酸シクラーゼを活性化し、サイクリックGMPレベルの増加とそれに続く細胞内カルシウムイオンの減少につながります .

類似の化合物:

イソソルビドジニトレート: 狭心症の治療に使用される別のニトロ血管拡張薬。

ニトログリセリン: 胸痛の管理に使用されるよく知られた血管拡張薬。

モルシドミンの独自性: モルシドミンは、その長時間作用性と制御された方法で一酸化窒素を放出する能力において独特です。 他のニトロ血管拡張薬とは異なり、モルシドミンは耐性を発達させないため、長期治療の選択肢として選ばれています .

類似化合物との比較

Isosorbide Dinitrate: Another nitrovasodilator used for the treatment of angina pectoris.

Nitroglycerin: A well-known vasodilator used in the management of chest pain.

Uniqueness of Molsidomine: Molsidomine is unique in its long-acting nature and its ability to release nitric oxide in a controlled manner. Unlike other nitrovasodilators, molsidomine does not develop tolerance, making it a preferred choice for long-term treatment .

生物活性

1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular therapies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H14N4O

- Molecular Weight : 245.21 g/mol

- Chemical Structure : The compound features an ethoxy group and a morpholinyl oxadiazolium moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily linked to its role as a vasodilator. Vasodilators are agents that relax blood vessels, leading to decreased blood pressure and improved blood flow. This compound may exert its effects through the following mechanisms:

- Nitric Oxide Pathway : It is hypothesized that the compound may enhance nitric oxide (NO) availability, promoting vasodilation.

- Calcium Channel Modulation : By affecting calcium channels, the compound could reduce vascular smooth muscle contraction.

- Endothelial Function Improvement : The compound may improve endothelial function, contributing to its cardiovascular benefits.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

Several studies have investigated the effects of this compound in various models:

-

Animal Model Study :

- In a study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was linked to enhanced NO production and reduced vascular resistance.

-

In Vitro Analysis :

- In cultured endothelial cells, treatment with this compound increased NO synthase activity, suggesting a direct effect on endothelial function.

特性

IUPAC Name |

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFWDASMENKTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-80-0 | |

| Record name | Molsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molsidomine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。